molecular formula C15H14N2 B3290171 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine CAS No. 863301-92-2

2-Phenethyl-1H-pyrrolo[2,3-C]pyridine

Cat. No. B3290171
CAS RN: 863301-92-2
M. Wt: 222.28 g/mol
InChI Key: KCVIJDIWVCXOPX-UHFFFAOYSA-N
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Description

“2-Phenethyl-1H-pyrrolo[2,3-C]pyridine” belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives based on a docking model .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a pyrrole ring fused to a pyridine . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines, including “this compound”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Scientific Research Applications

Synthesis and Chemical Properties

2-Phenethyl-1H-pyrrolo[2,3-C]pyridine is involved in various synthetic pathways and exhibits unique chemical properties. One study describes the deprotonation of 3-methylazines followed by reaction with benzonitrile, leading to an intermediate that cyclizes to give 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction is applicable to a variety of nitriles and β-methylazines, expanding the scope of pyrrolo-pyridine derivatives (Davis et al., 1992). Additionally, Herbert and Wibberley (1969) investigated five different routes for synthesizing 1H-pyrrolo[2,3-b]pyridines, focusing on alkyl and aryl substituted derivatives, which undergo reactions like nitration and bromination predominantly at the 3-position (Herbert & Wibberley, 1969).

Applications in Medicinal Chemistry

The pyrrolyl-pyridine heterocyclic compounds, including this compound, have been extensively studied for their potential as anticancer agents. Mallisetty et al. (2023) synthesized compounds based on this structure and found significant anticancer activity against human cervical cancer cell lines (Mallisetty et al., 2023). Moreover, compounds derived from 1H-pyrrolo[2,3-b]pyridines show promising biological activity, with potential applications in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Fluorescent Chemosensors

A study by Maity et al. (2018) highlights the use of pyrrolo[3,4-c]pyridine derivatives as fluorescent chemosensors for Fe3+/Fe2+ sensitivity, with applications in imaging Fe3+ in living HepG2 cells. This indicates the potential of these compounds in bioimaging and sensing applications (Maity et al., 2018).

Novel Synthetic Routes

Recent research has focused on developing novel synthetic routes for pyrrolo-pyridine derivatives. Figueroa‐Pérez et al. (2006) reported on the synthesis of 4-substituted 7-azaindole derivatives using 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks, indicatingthe versatility of these compounds in creating diverse chemical structures (Figueroa‐Pérez et al., 2006).

Catalyzed Synthesis of Triazolo Pyrimidines

In a study by Khashi et al. (2015), 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile was used as a starting material for the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This highlights the role of pyrrolo-pyridine derivatives in facilitating the synthesis of complex heterocyclic structures, which could have significant implications in medicinal chemistry (Khashi et al., 2015).

Development of c-Met Inhibitors

Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors, indicating the potential of these compounds in cancer therapy. Their research showcases the applicability of pyrrolo-pyridine derivatives in the development of novel therapeutic agents (Liu et al., 2016).

Fluorescence and pH Sensitivity Studies

Schramm et al. (2006) synthesized annelated 2-amino pyridines such as pyrrolo[2,3-b]pyridines, which were found to be highly fluorescent and partially pH sensitive. This demonstrates the potential of these compounds in developing fluorescent sensors and probes for various scientific applications (Schramm et al., 2006).

Future Directions

The future directions for “2-Phenethyl-1H-pyrrolo[2,3-C]pyridine” and its derivatives are promising. One study mentioned that they are developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This suggests that these compounds could be further optimized and potentially used in cancer therapy .

properties

IUPAC Name

2-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-4-12(5-3-1)6-7-14-10-13-8-9-16-11-15(13)17-14/h1-5,8-11,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVIJDIWVCXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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